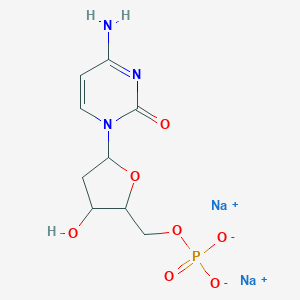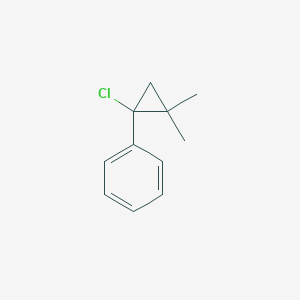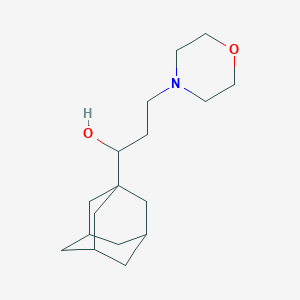
alpha-(1-Adamantyl)-4-morpholinepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(1-Adamantyl)-4-morpholinepropanol, also known as AAM, is a chemical compound that has been widely studied for its potential therapeutic applications. AAM is a morpholine derivative that exhibits unique pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Alpha-(1-Adamantyl)-4-morpholinepropanol has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. alpha-(1-Adamantyl)-4-morpholinepropanol has also been found to exhibit anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain, which are involved in pain perception and inflammation. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to modulate the activity of certain enzymes and neurotransmitters, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its unique pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on alpha-(1-Adamantyl)-4-morpholinepropanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol and to identify any potential side effects or limitations of its use.
In conclusion, alpha-(1-Adamantyl)-4-morpholinepropanol is a chemical compound with unique pharmacological properties that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-(1-Adamantyl)-4-morpholinepropanol may lead to the development of new treatments for a variety of diseases and conditions.
Méthodes De Synthèse
The synthesis of alpha-(1-Adamantyl)-4-morpholinepropanol involves the reaction of 1-adamantylamine with 4-formylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure alpha-(1-Adamantyl)-4-morpholinepropanol. The yield of alpha-(1-Adamantyl)-4-morpholinepropanol synthesis is typically around 60-70%.
Propriétés
Numéro CAS |
15037-70-4 |
|---|---|
Nom du produit |
alpha-(1-Adamantyl)-4-morpholinepropanol |
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
Clé InChI |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
SMILES canonique |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Synonymes |
α-(1-Adamantyl)-4-morpholine-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



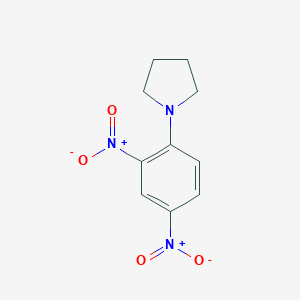
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

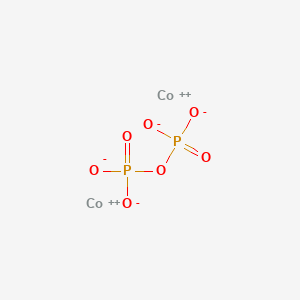

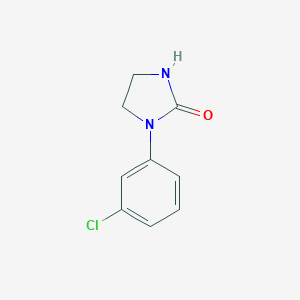
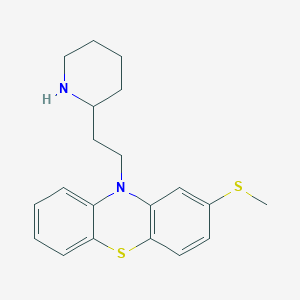
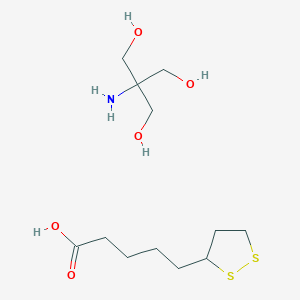
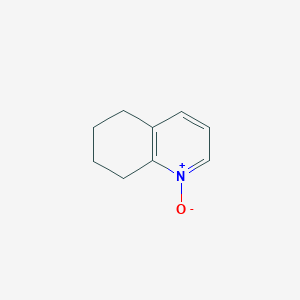
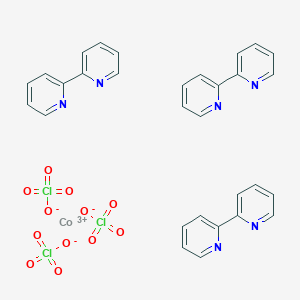

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
